molecular formula C17H12ClFN2O2 B2656382 Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate CAS No. 1207030-85-0

Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate

Cat. No.: B2656382
CAS No.: 1207030-85-0
M. Wt: 330.74
InChI Key: PGVHZQRHGOSHJQ-UHFFFAOYSA-N
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Description

Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a 4-chlorophenylamino substituent at position 4, a fluorine atom at position 6, and a methyl carboxylate group at position 2 of the quinoline core. The fluorine atom enhances metabolic stability and lipophilicity, while the 4-chlorophenylamino group may contribute to hydrogen bonding and π-π stacking interactions, critical for target binding .

Properties

IUPAC Name

methyl 4-(4-chloroanilino)-6-fluoroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c1-23-17(22)16-9-15(20-12-5-2-10(18)3-6-12)13-8-11(19)4-7-14(13)21-16/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVHZQRHGOSHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with the appropriate substituents, including the 4-chlorophenylamino and fluoro groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can be used to convert the quinoline to its corresponding hydroquinoline.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorophenyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydroquinoline derivatives

  • Substitution: Substituted quinolines with various functional groups

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate has shown potential as a biological probe. Its interactions with various biomolecules can be studied to understand biological processes and pathways.

Medicine: This compound has been investigated for its pharmacological properties. It has shown promise in the development of new drugs, particularly in the treatment of infectious diseases and cancer.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with structural modifications at positions 2, 4, and 6 exhibit diverse physicochemical and biological properties. Below is a detailed comparison with analogous compounds:

Structural Analogues

Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate (CAS 1357936-14-1) Structural Difference: Replaces the 4-chlorophenylamino group at position 4 with a 3-chlorobenzyloxy moiety. However, the ether linkage may enhance lipophilicity (higher logP), improving membrane permeability . Synthesis: Similar esterification steps (e.g., methyl iodide in acetone) but diverges in introducing the substituent at position 4 via nucleophilic substitution or coupling .

Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (Compound 6a, ) Structural Difference: Methoxy group at position 6 instead of fluorine; phenyl group at position 2. Fluorine’s electronegativity in the target compound may enhance stability against oxidative metabolism. The phenyl group at position 2 could reduce solubility compared to the methyl carboxylate .

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates () Structural Difference: Carbamate backbone with chlorophenyl substituents. Impact: The carbamate group introduces hydrolytic instability compared to the methyl ester in the target compound. However, the dual chlorophenyl groups may enhance hydrophobic interactions in non-polar binding pockets .

Physicochemical Properties

Compound logP (Calculated) Molecular Weight (g/mol) Key Substituents
Target Compound ~3.2 360.78 4-Cl-C6H4-NH, F, COOCH3
Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate ~3.8 375.79 3-Cl-C6H4-CH2O, F, COOCH3
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate ~2.9 307.34 C6H5, OCH3, COOCH3
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamate ~4.1 393.22 3-Cl-C6H4-NHCO, Cl, OCONHR
  • Lipophilicity : The target compound’s logP (~3.2) balances solubility and membrane permeability, making it suitable for oral bioavailability. The higher logP of the benzyloxy analogue (~3.8) may favor CNS penetration but risks off-target binding .
  • Hydrogen Bonding: The 4-chlorophenylamino group in the target compound provides two hydrogen-bond donors (NH), enhancing interactions with polar residues in enzymes, unlike the benzyloxy or methoxy analogues .

Biological Activity

Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has attracted attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a quinoline core with various substituents, including:

  • Chlorophenyl group at the 4-position
  • Amino group at the same position
  • Fluoro group at the 6-position
  • Carboxylate ester at the 2-position

This unique arrangement contributes to its biological activity and reactivity.

Antimicrobial Activity

Quinolines, including this compound, are known for their broad-spectrum antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism often involves interference with bacterial DNA synthesis through inhibition of topoisomerases .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve:

  • Cell cycle arrest in the G2/M phase
  • Induction of reactive oxygen species (ROS) , leading to oxidative stress
  • Activation of apoptotic pathways involving caspases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in DNA replication and repair.
  • Cell Cycle Disruption : By affecting microtubule dynamics, it can cause mitotic arrest.
  • Apoptosis Induction : The generation of ROS leads to mitochondrial dysfunction and activation of apoptotic pathways.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated:

  • IC50 values :
    • A549 cells: 0.90 µM
    • MCF7 cells: 1.81 µM
    • SKOV3 cells (ovarian cancer): 3.32 µM
      These values suggest potent anticancer activity compared to standard chemotherapeutics .

Study 2: Mechanism Elucidation

Further investigations into the mechanism revealed that treatment with this compound resulted in:

  • Increased levels of phosphorylated Bcl-2, indicating disruption of anti-apoptotic signaling.
  • Cleavage of Mcl-1, promoting apoptosis.
    These findings were corroborated by flow cytometry analysis showing increased Annexin V positivity in treated cells.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
Methyl 4-chloro-6-fluoroquinoline-2-carboxylateLacks amino group; simpler structureModerate antibacterial activity
Methyl 4-(4-chlorophenyl)benzoateSimilar chlorophenyl group but lacks quinolineLimited anticancer activity
Methyl 4-(3-chlorobenzyl)oxy-6-fluoroquinoline-2-carboxylateDifferent chlorobenzyl positioningEnhanced antimicrobial properties

This table highlights how this compound stands out due to its unique combination of functional groups, which enhances its pharmacological profile compared to simpler derivatives .

Q & A

Q. What are the critical synthetic pathways for Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process, including:

  • Quinoline core formation : Cyclocondensation of substituted anilines with β-keto esters under acidic conditions.
  • Substitution at the 4-position : Introduction of the 4-chlorophenylamino group via nucleophilic aromatic substitution (SNAr) using 4-chloroaniline in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).
  • Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).
    Optimization strategies :
  • Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylated derivatives.
  • Adjust solvent polarity (e.g., DMF vs. DMSO) to enhance SNAr efficiency.
  • Use catalytic amounts of KI to improve methylation yields .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key methods :

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., fluoroquinoline protons resonate downfield at δ 8.5–9.0 ppm).
    • NOESY/ROESY : Confirm spatial proximity of the 4-chlorophenylamino group to the quinoline core.
  • X-ray crystallography :
    • Use SHELXL for structure refinement to resolve bond lengths/angles and confirm stereochemistry .
    • Mercury software can visualize intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the crystal lattice .
      Critical markers :
  • IR: Stretch frequencies for ester carbonyl (~1700 cm⁻¹) and aromatic C-F (~1250 cm⁻¹).
  • MS: Molecular ion peak (m/z ~344) and fragmentation patterns .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Protocol :

  • Grow single crystals via slow evaporation in ethanol/dichloromethane.
  • Collect diffraction data using a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Solve the structure with SHELXD (direct methods) and refine with SHELXL (full-matrix least-squares) .
    Software :
  • ORTEP-3 : Generate thermal ellipsoid plots to assess atomic displacement parameters .
  • Mercury : Analyze packing diagrams and void spaces to study polymorphism .

Advanced Research Questions

Q. How can computational methods predict the biological activity and electronic properties of this compound?

Methodology :

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
    • Optimize geometry at the B3LYP/6-31G(d,p) level using Gaussian or ORCA.
  • Molecular docking :
    • Dock the compound into target proteins (e.g., kinases) using AutoDock Vina.
    • Validate binding poses with MD simulations (e.g., GROMACS) to assess stability.
      Interpretation :
  • Correlate computed dipole moments with solubility trends.
  • Compare docking scores with experimental IC₅₀ values to prioritize analogs .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

Approach :

  • Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-methoxyphenyl or trifluoromethyl groups) .
  • Bioassays : Test analogs against disease models (e.g., cancer cell lines) to quantify potency differences.
  • Data analysis :
    • Use QSAR models (e.g., CoMFA) to link structural features (e.g., logP, polar surface area) to activity.
    • Identify critical pharmacophores via molecular overlay techniques in PyMOL .

Q. What strategies resolve contradictions between in vitro and in silico activity data?

Troubleshooting :

  • Experimental validation :
    • Repeat assays under standardized conditions (e.g., ATP concentration, pH) to rule out variability.
    • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding.
  • Computational refinement :
    • Re-optimize docking parameters (e.g., grid size, flexibility of active-site residues).
    • Incorporate solvation effects in DFT calculations to improve accuracy .

Q. How does polymorphism affect the physicochemical properties of this compound?

Analysis :

  • Crystallographic screening : Grow crystals under varied conditions (e.g., solvent, temperature) to identify polymorphs .
  • Thermal studies : Use DSC/TGA to compare melting points and stability.
  • Dissolution testing : Measure solubility differences between forms in biorelevant media (e.g., FaSSIF).
    Implications :
  • Polymorphs with tight packing (e.g., high-density Form I) may exhibit lower solubility but higher stability .

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